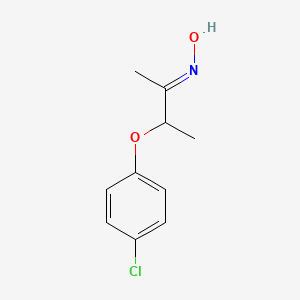

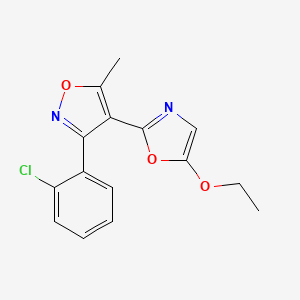

3-(4-Chlorophenoxy)-2-butanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Conformational Studies

A study on the conformational preferences of related cyclohexanone oximes, including derivatives similar to 3-(4-Chlorophenoxy)-2-butanone oxime, reveals the impact of substituents on molecular structure and stability. The research demonstrated how different alkyl groups affect the molecule's conformation, highlighting the significant role of oximes in determining molecular geometry and potential reactivity or interaction mechanisms in biochemical systems (Denmark et al., 1990).

Metal Complexation

Another application involves the synthesis of ether oxime ligands and their metal complexes, exemplified by a study on a rhodium(III) complex. This research outlines the structural characterization of the complex, revealing unique bonding patterns and potential for catalytic applications or as building blocks in coordination chemistry (Ergun Efe & Schlemper, 1991).

Nucleophilicity and Reactivity

Research on oxime's nucleophilicity through reactions with nitrilium closo-decaborate clusters demonstrates oximes' broad reactivity. This study provides insight into the kinetics and mechanisms of oxime reactions, which could be critical for synthetic strategies in organic chemistry and material science applications (Bolotin et al., 2016).

Molecular Docking and Structural Analysis

Spectroscopic and structural investigations into derivatives of butanoic acid, similar to 3-(4-Chlorophenoxy)-2-butanone oxime, reveal insights into molecular interactions and stability. Such studies are essential for understanding the compound's potential interactions with biological targets, informing drug design and pharmacological research (Vanasundari et al., 2018).

Synthesis and Characterization of Metal Complexes

A study on the synthesis of a copper(II) complex with a dithiadioxime ligand showcases the diverse applications of oxime derivatives in forming stable metal complexes. This research provides a foundation for developing new materials with potential applications in catalysis, magnetic materials, and molecular electronics (Wey et al., 1995).

Mechanism of Action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds, like Chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Related compounds have been shown to have antimalarial activity, suggesting that they may interfere with the life cycle of the malaria parasite .

Pharmacokinetics

Similar compounds like chlorphenesin are rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .

Action Environment

Similar compounds like 4-cpa are highly soluble in water and quite volatile, which may influence their action and stability .

properties

IUPAC Name |

(NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGNYVMVYQBEHE-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/C)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)-2-butanone oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)

![N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2710916.png)

![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)